

GSK3179106: A Technical Overview of a Selective RET Kinase Inhibitor

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Compound of Interest

Compound Name: GSK3179106

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Introduction

GSK3179106 is a potent and selective, orally active small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.^{[1][2][3]} Developed initially for the potential treatment of Irritable Bowel Syndrome (IBS), its mechanism of action centers on the modulation of neuronal signaling pathways in the gut.^{[1][2]} This technical guide provides a comprehensive overview of **GSK3179106**, including its primary target, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

Primary Target and Mechanism of Action

The primary molecular target of **GSK3179106** is the RET (Rearranged during Transfection) receptor tyrosine kinase. RET is a critical component in the signaling pathways of the Glial cell line-Derived Neurotrophic Factor (GDNF) family of ligands (GFLs), which play a pivotal role in the development, survival, and maintenance of neurons, including those of the enteric nervous system.

The activation of RET is a multi-step process. A GFL, such as GDNF, first binds to a specific GFR α co-receptor. This ligand-co-receptor complex then brings two RET molecules together, inducing their dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling

through various pathways, including the RAS/ERK and PI3K/AKT pathways, which are crucial for neuronal function and survival.

GSK3179106 acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, leading to a reduction in neuronal excitability and function. In the context of IBS, this is hypothesized to alleviate visceral hypersensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK3179106** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Target/Assay	Species	IC50 (nM)	Notes
RET Kinase (Biochemical Assay)	Human	0.4	Cell-free enzymatic assay.
RET Kinase (Biochemical Assay)	Rat	0.2	Cell-free enzymatic assay.
RET Phosphorylation (Cell-based)	SK-N-AS Cells	4.6	Inhibition of RET autophosphorylation in a cellular context.
RET Phosphorylation (Cell-based)	TT Cells	11.1	Inhibition of RET autophosphorylation in a cellular context.
Cell Proliferation	TT Cells	25.5	RET-dependent thyroid carcinoma cell line.
Cell Proliferation	SK-N-AS & A549 Cells	>10,000	RET-independent cell lines.
Kinase Selectivity	Human	>1000-fold vs KDR	Assessed against a panel of over 300 kinases.

Table 2: Pharmacokinetic Parameters

Species	Dose & Route	Cmax	Tmax	AUC	Bioavailability
Rat	0.06 mg/kg IV	-	-	-	-
Rat	10 mg/kg Oral (single dose)	40 ng/mL (plasma)	4 h	-	Low
Rat	10 mg/kg Oral (3.5 days BID)	3358 ng/mL (colon)	7 h	-	Gut-restricted
Human	10 mg - 800 mg (single dose, fasted)	Dose-dependent	-	Less than dose proportional	Low
Human	5 mg - 100 mg (14 days, with food, QD)	Dose-dependent up to 100 mg	-	-	Significant food effect
Human	100 mg & 200 mg (14 days, with food, BID)	No significant difference between doses	-	-	Accumulation observed

Experimental Protocols

The following are representative, detailed methodologies for key experiments used in the characterization of **GSK3179106**.

RET Kinase Biochemical Assay

This protocol describes a typical in vitro assay to determine the direct inhibitory activity of **GSK3179106** on RET kinase.

- Materials:
 - Recombinant human RET kinase domain

- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- **GSK3179106** (in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white assay plates
- Procedure:
 - Prepare a serial dilution of **GSK3179106** in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
 - In a 384-well plate, add 2.5 µL of the diluted **GSK3179106** or DMSO (vehicle control).
 - Add 5 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer.
 - Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the K_m for RET.
 - Incubate the plate at room temperature for 60 minutes.
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence using a plate reader.
 - Calculate the percent inhibition for each **GSK3179106** concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

TT Cell Proliferation Assay (MTT-based)

This protocol outlines a method to assess the effect of **GSK3179106** on the proliferation of the RET-dependent TT human medullary thyroid cancer cell line.

- Materials:
 - TT cells (ATCC® CRL-1803™)
 - RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
 - **GSK3179106** (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - 96-well clear flat-bottom tissue culture plates
- Procedure:
 - Culture TT cells in T75 flasks until they reach 70-80% confluency.
 - Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
 - Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
 - Prepare serial dilutions of **GSK3179106** in culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **GSK3179106** or DMSO (vehicle control).
 - Incubate the cells for the desired treatment period (e.g., 72 hours).

- After incubation, add 10 μ L of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

In Vivo Model of Visceral Hypersensitivity in Rats

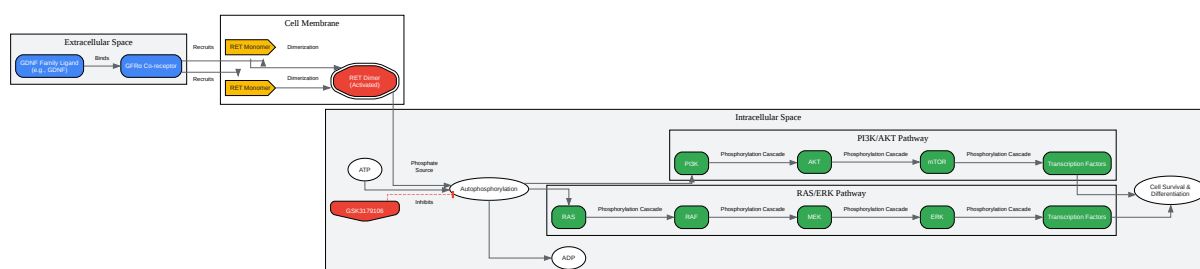
This protocol describes a common method to induce and assess visceral hypersensitivity in rats, a key preclinical model for IBS.

- Materials:
 - Male Wistar rats (200-250 g)
 - Acetic acid solution (0.6% in saline)
 - **GSK3179106** formulation for oral gavage
 - Vehicle control for oral gavage
 - Colorectal distension balloon catheter
 - Pressure transducer and data acquisition system
 - Restraining device
- Procedure:
 - Induction of Visceral Hypersensitivity:
 - Lightly anesthetize the rats.

- Instill 1 mL of 0.6% acetic acid solution intracolonicallly via a catheter inserted 8 cm from the anus.
- Control animals receive a saline instillation.
- Allow the animals to recover for a period (e.g., 6 days) during which hypersensitivity develops.
- Drug Administration:
 - Administer **GSK3179106** or vehicle orally by gavage at the desired dose (e.g., 10 mg/kg) twice daily for a set period (e.g., 3.5 days) prior to the assessment of visceral sensitivity.
- Assessment of Visceromotor Response (VMR):
 - On the day of the experiment, insert a lubricated balloon catheter into the colon, with the tip 6-7 cm from the anus.
 - Place the rat in a small restraining device and allow it to acclimate for 30 minutes.
 - Record the visceromotor response, typically quantified by counting the number of abdominal muscle contractions, in response to graded colorectal distension (CRD).
 - CRD is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period between each distension.
 - A blinded observer counts the number of abdominal contractions during each distension period.
- Data Analysis:
 - Compare the number of abdominal contractions at each distension pressure between the **GSK3179106**-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).

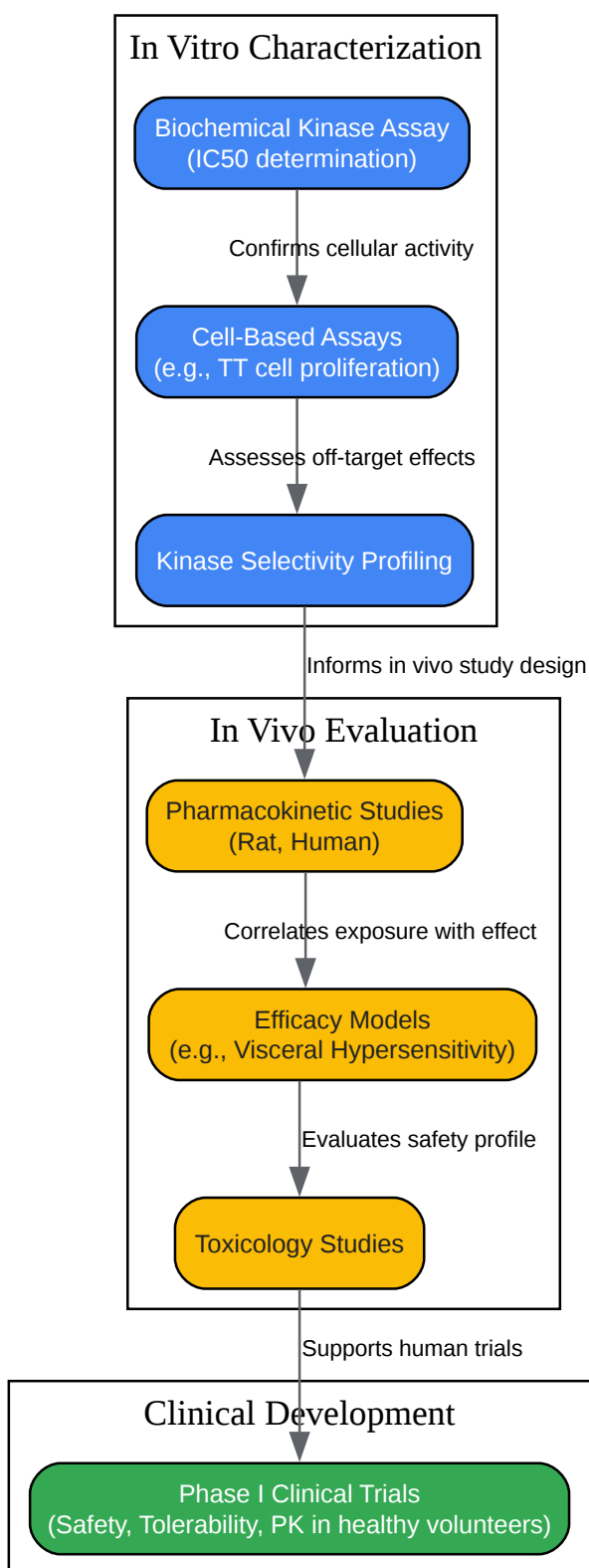
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating a RET inhibitor.



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Caption: The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its GFR α co-receptor, leading to RET dimerization, autophosphorylation, and activation of downstream pathways like RAS/ERK and PI3K/AKT. **GSK3179106** inhibits the autophosphorylation step.



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Caption: A typical preclinical to early clinical development workflow for a targeted inhibitor like **GSK3179106** involves a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, efficacy, and safety before proceeding to human clinical trials.

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